molecular formula C22H20N6O2 B2559433 1-benzyl-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 300589-64-4

1-benzyl-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2559433
CAS RN: 300589-64-4
M. Wt: 400.442
InChI Key: BXMLQGXZDOHFON-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Chemical Synthesis and Reactivity

Research in chemical synthesis and reactivity of triazine derivatives and related compounds provides foundational knowledge for developing novel compounds with potential applications in drug discovery and material sciences. The oxidation products of 1-Methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one and its rearrangement upon oxidation highlight the complex chemical behavior of triazine derivatives, suggesting a pathway for synthesizing novel structures with potential applications in various fields (Collins, Hughes, & Johnson, 1999).

Antitumor and Biological Activity

The synthesis and evaluation of novel heterocycles, including purino and triazino derivatives, for antitumor activity and vascular relaxing effects underscore the potential of these compounds in therapeutic applications. The study of purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines demonstrates the approach to discovering new drugs with specific biological activities (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).

Structural Studies

The crystal structure analysis of compounds related to triazine derivatives provides insights into their molecular geometry, which is crucial for understanding their reactivity and interaction with biological targets. For instance, the study of 3-(1-Hydroxyiminoethyl)-1-phenyl-4-hydro-1,2,4-triazin-5,6-dione methanol solvate offers valuable information on hydrogen bonding and molecular arrangement, which are essential for designing compounds with desired properties (Abushamleh, Shihada, & Weller, 2003).

Pharmacological Evaluation

Pharmacological evaluation of 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents explores their affinity for serotonin receptors, demonstrating the potential for developing new psychotropic drugs. Such studies are crucial for identifying compounds with therapeutic benefits for mental health conditions (Chłoń-Rzepa et al., 2013).

Material Science Applications

Investigations into the synthesis and properties of phenyl-1,3,5-triazine functional aromatic polyamides reveal the material science applications of triazine derivatives. The creation of thermally stable and organosoluble polymers with phenyl-1,3,5-triazine moieties highlights the versatility of these compounds in developing advanced materials with specific mechanical and thermal properties (Yu et al., 2012).

properties

IUPAC Name

1-benzyl-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-25-19-18(20(29)26(2)22(25)30)27-14-17(16-11-7-4-8-12-16)24-28(21(27)23-19)13-15-9-5-3-6-10-15/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMLQGXZDOHFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

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